Rovadicitinib hydrochloride

CAS No.:

Cat. No.: VC16638105

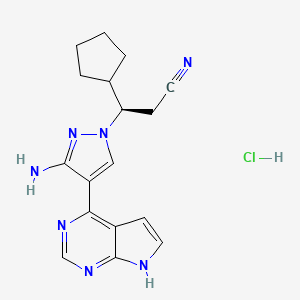

Molecular Formula: C17H20ClN7

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20ClN7 |

|---|---|

| Molecular Weight | 357.8 g/mol |

| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride |

| Standard InChI | InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1 |

| Standard InChI Key | KLAHQIDMOPNKAN-PFEQFJNWSA-N |

| Isomeric SMILES | C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |

| Canonical SMILES | C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |

Introduction

Chemical Profile and Pharmacological Characteristics

Molecular Structure and Physicochemical Properties

Rovadicitinib (chemical name: (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile) is formulated as a hydrochloride salt to enhance solubility and bioavailability. The compound has a molecular weight of 321.4 g/mol (C₁₇H₁₉N₇·HCl) and features a unique pyrrolopyrimidine core enabling simultaneous JAK/ROCK inhibition .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile hydrochloride |

| Molecular Formula | C₁₇H₁₉N₇·HCl |

| PubChem CID | 121427554 |

| CAS Registry | 1948242-59-8 |

| Storage Conditions | Room temperature (20-25°C) |

Pharmacokinetic Profile

Mechanism of Action and Preclinical Efficacy

Dual JAK/ROCK Inhibition

Rovadicitinib uniquely inhibits JAK2 (IC₅₀ = 2.3 nM) and ROCK2 (IC₅₀ = 8.7 nM), disrupting pro-inflammatory signaling through STAT3/5 and LIMK/cofilin pathways simultaneously. This dual action:

-

Suppresses Th17 differentiation (via JAK2-STAT3 inhibition)

-

Reduces fibroblast activation (via ROCK2-LIMK1 modulation)

Table 2: In Vitro Target Affinity

| Target | IC₅₀ (nM) | Functional Effect |

|---|---|---|

| JAK2 | 2.3 | Inhibits STAT3/5 phosphorylation |

| ROCK2 | 8.7 | Reduces LIMK1 activation |

| JAK1 | 15.4 | Moderate inhibition |

| JAK3 | >100 | No significant activity |

Preclinical Disease Models

In murine cGVHD models, rovadicitinib (10 mg/kg BID) reduced:

Myelofibrosis xenograft models demonstrated 73% spleen weight reduction and 89% decrease in JAK2 V617F allele burden after 28-day treatment .

Clinical Development and Trial Data

Chronic Graft-Versus-Host Disease (cGVHD)

The multicenter Phase 1b/2a trial (NCT04580468) evaluated 78 patients with steroid-refractory cGVHD:

Key Outcomes:

Table 3: Phase 2 cGVHD Trial Outcomes

| Parameter | 5 mg BID (n=26) | 10 mg BID (n=27) | 15 mg BID (n=25) |

|---|---|---|---|

| ORR at 24 weeks | 53.8% | 63.0% | 60.0% |

| CR rate | 11.5% | 18.5% | 16.0% |

| Median time to response | 4.1 weeks | 3.8 weeks | 4.3 weeks |

Myelofibrosis

The Phase Ib study (NCT06122831) in ruxolitinib-refractory patients (n=41) demonstrated:

-

56.1% spleen volume reduction ≥35% at 24 weeks

-

48.8% improvement in Total Symptom Score

Regulatory Status and Future Directions

The ongoing Phase 3 trial (NCT06184412) compares rovadicitinib 10 mg BID against investigator-selected therapies in 182 cGVHD patients, with primary completion expected Q4 2026. Parallel development programs investigate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume